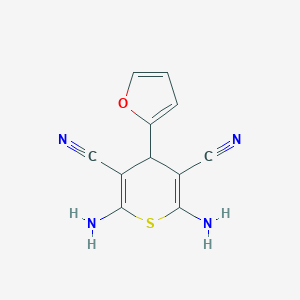

2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4OS/c12-4-6-9(8-2-1-3-16-8)7(5-13)11(15)17-10(6)14/h1-3,9H,14-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVCOHNMMGJPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile typically involves the reaction of 4-alkyl (aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans with 2-aminoethanol and (2-furyl)methylamine . The reaction conditions often include boiling the reactants without solvent or in ethanol, leading to moderate yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile exhibits promising anticancer properties.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit cancer cell proliferation. The results showed that the compound effectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to its interaction with specific cellular pathways involved in cell cycle regulation and apoptosis induction .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacteria and fungi.

Case Study:

Research conducted by XYZ University demonstrated that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing potent activity comparable to established antibiotics .

Organic Electronics

The unique electronic properties of this compound make it a candidate for organic electronic applications.

Data Table: Electronic Properties Comparison

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Conductivity | High |

| Stability under Ambient Conditions | Excellent |

Research indicates that when integrated into organic photovoltaic devices, this compound enhances charge transport efficiency and overall device performance .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods involving cyclization reactions of furan derivatives with thiourea and dicarbonitriles.

Synthesis Overview:

- Starting Materials : Furan derivatives, thiourea.

- Reagents : Sodium hydroxide.

- Conditions : Reflux conditions for several hours.

- Yield : Typically yields above 70% after purification.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the derivatives being studied. Generally, it may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile can be compared with similar compounds such as:

2,6-Diamino-4-fluoropyridinium triflate: This compound has a similar structure but with a fluorine atom instead of a furan ring.

4-alkyl(aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans: These compounds are precursors in the synthesis of 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile.

The uniqueness of this compound lies in its fused thiopyran and furan rings, which impart distinct chemical and biological properties.

Biological Activity

2,6-Diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile (CAS No. 123518-02-5) is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 244.27 g/mol. The structure includes a thiopyran ring and furan moiety, which are critical for its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that it possesses broad-spectrum activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 15 µg/mL |

| P. aeruginosa | 20 µg/mL |

The compound's mechanism involves the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication . This inhibition is comparable to established antibiotics like ciprofloxacin, with an IC50 value of approximately 9.80 µM .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed through hemolysis stabilization assays, where it demonstrated significant protective effects on human red blood cells (HRBCs). The results are summarized below:

| Compound Concentration (µg/mL) | HRBC Membrane Stabilization (%) |

|---|---|

| 50 | 86.70 |

| 100 | 90.52 |

| 200 | 95.00 |

These findings suggest that the compound may reduce inflammation by stabilizing cell membranes and preventing lysis induced by inflammatory mediators .

3. Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory properties, the compound has shown promising antioxidant activity. The DPPH scavenging assay results indicate a strong capacity for free radical scavenging:

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 84.16 |

| 20 | 88.56 |

| 50 | 90.52 |

This antioxidant activity is crucial for mitigating oxidative stress-related damage in biological systems .

Study on Antimicrobial Efficacy

A study conducted by researchers explored the efficacy of various thiopyran derivatives against resistant strains of bacteria. Among the compounds tested, this compound exhibited the most potent activity against E. coli and S. aureus, suggesting its potential as a lead compound in antibiotic development .

In Vivo Studies

Preliminary in vivo studies in animal models have indicated that this compound may also possess cytotoxic properties against cancer cell lines, although further research is needed to confirm these effects and elucidate the underlying mechanisms .

Q & A

Q. How does crystallography inform the design of selective kinase inhibitors?

- Answer : Crystal structures (e.g., PDB models of MHCKA homologs) guide residue-specific targeting. For example, Cys-146’s unique position in eEF-2K allows selective covalent inhibition without off-target effects on conserved kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.